molecular formula C13H25ClN2O2 B2530755 Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride CAS No. 2219368-65-5

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride

Cat. No.: B2530755
CAS No.: 2219368-65-5
M. Wt: 276.81
InChI Key: AUZLJQQXMOLXDJ-DHXVBOOMSA-N
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Description

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a fascinating compound in the realm of organic chemistry. Known for its distinctive structure, this compound plays a significant role in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride generally involves multi-step processes. Key steps include cyclization reactions and esterification under specific reaction conditions.

Industrial Production Methods: : The industrial production usually adopts large-scale synthetic methods, utilizing high-pressure reactors and catalytic processes to ensure efficient yields and purity. Optimization of reaction conditions such as temperature, pressure, and catalysts is crucial.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles like halides.

Major Products Formed: : The products depend on the reactions: oxidation could yield oxygenated derivatives, reduction might produce amine variants, and substitution can lead to halogenated analogs.

Scientific Research Applications

Chemistry: : In chemical synthesis, Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a valuable intermediate in the preparation of more complex molecules.

Biology: : Its presence in biological studies is noted for its role in enzyme inhibition assays, particularly in drug discovery and development processes.

Medicine: : Medical research utilizes this compound for its potential therapeutic effects, particularly as a scaffold in the design of new pharmaceuticals.

Industry: : The compound is also used in industrial applications, including as a precursor for polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors, altering their activity. This interaction modulates biochemical pathways, which can lead to therapeutic outcomes in medical applications or catalytic processes in industrial uses.

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives. Compared to these, Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride stands out due to its unique stereochemistry and the tert-butyl ester group, which confer distinct physical and chemical properties.

In essence, this compound is a remarkable compound with wide-ranging applications and unique chemical characteristics.

Properties

IUPAC Name

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLJQQXMOLXDJ-DHXVBOOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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